molecular formula C18H11NO6 B11696734 (4Z)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11696734
M. Wt: 337.3 g/mol
InChI Key: QACOTSOPWUJKGH-XGICHPGQSA-N
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Description

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:

    Formation of 1,3-benzodioxole groups: This can be achieved through the cyclization of catechol with formaldehyde.

    Construction of the oxazole ring: This involves the reaction of an appropriate amide with a halogenated ketone under basic conditions.

    Coupling of the benzodioxole groups with the oxazole ring: This step requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Its unique properties can be exploited in the production of advanced materials for electronics and other applications.

Mechanism of Action

The mechanism of action of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.

Comparison with Similar Compounds

  • (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness: The uniqueness of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of benzodioxole and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H11NO6

Molecular Weight

337.3 g/mol

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C18H11NO6/c20-18-12(5-10-1-3-13-15(6-10)23-8-21-13)19-17(25-18)11-2-4-14-16(7-11)24-9-22-14/h1-7H,8-9H2/b12-5-

InChI Key

QACOTSOPWUJKGH-XGICHPGQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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